N-Ethyl-5-ethynyl-8-formyl-1-naphthamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is a derivative of 1,8-naphthalimide, a class of compounds known for their fluorescent properties. These compounds have been widely used in various fields such as biological imaging, chemical sensing, and materials science due to their high stability and diverse fluorescence characteristics .
Vorbereitungsmethoden
The synthesis of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide typically involves an aromatic nucleophilic substitution reactionThe reaction conditions often include the use of polar solvents such as methanol, acetonitrile, or dimethyl sulfoxide, and may require the presence of catalysts to facilitate the substitution reactions .
Analyse Chemischer Reaktionen
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Aromatic nucleophilic substitution reactions are common, where nucleophiles replace existing substituents on the aromatic ring.
Wissenschaftliche Forschungsanwendungen
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide has several scientific research applications:
Biological Imaging: Due to its fluorescent properties, it is used as a labeling reagent for cellular imaging, allowing researchers to visualize cellular structures and processes.
Chemical Sensing: It is employed in the development of fluorescent chemosensors for detecting various molecules, providing high selectivity and sensitivity.
Materials Science: The compound is used in the design of materials with specific optical properties, such as solar energy collectors and fluorescent dyes.
Medical Research: Functionalized derivatives of this compound have shown potential in anticancer research due to their ability to bind to DNA and exhibit anticancer activities.
Wirkmechanismus
The mechanism of action of N-Ethyl-5-ethynyl-8-formyl-1-naphthamide involves its interaction with specific molecular targets and pathways. In biological systems, the compound binds to cellular components, such as DNA, and emits fluorescence upon excitation. This fluorescence can be used to track the compound’s location and interactions within cells. The binding to DNA and other biomolecules can also induce specific biological effects, such as inhibition of cellular processes or induction of cell death in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N-Ethyl-5-ethynyl-8-formyl-1-naphthamide is unique among its peers due to its specific substitution pattern, which imparts distinct fluorescence properties and biological activities. Similar compounds include:
4-Ethynyl-N-ethyl-1,8-naphthalimide: Known for its use as a click-activated fluorescent probe for cell surface imaging.
1,8-Naphthalimide derivatives: These compounds are widely used in fluorescent chemosensors, biological imaging, and materials science due to their high photostability and fluorescence quantum yield.
This compound stands out due to its unique combination of substituents, which enhance its solubility, stability, and fluorescence properties, making it a valuable tool in various scientific research applications.
Eigenschaften
Molekularformel |
C16H13NO2 |
---|---|
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
N-ethyl-5-ethynyl-8-formylnaphthalene-1-carboxamide |
InChI |
InChI=1S/C16H13NO2/c1-3-11-8-9-12(10-18)15-13(11)6-5-7-14(15)16(19)17-4-2/h1,5-10H,4H2,2H3,(H,17,19) |
InChI-Schlüssel |
ZDYDQYXYPILBQP-UHFFFAOYSA-N |
Kanonische SMILES |
CCNC(=O)C1=CC=CC2=C(C=CC(=C21)C=O)C#C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.